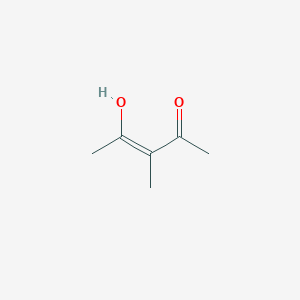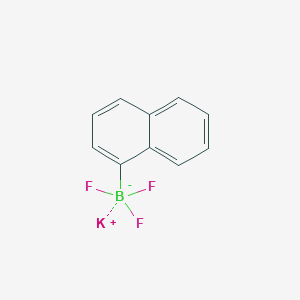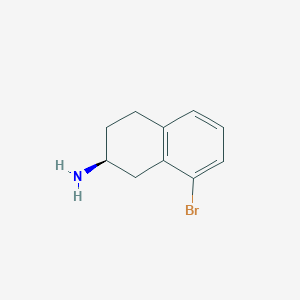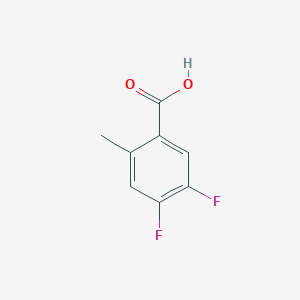
(Z)-4-hydroxy-3-methylpent-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-hydroxy-3-methylpent-3-en-2-one, also known as HMP, is a natural product that is found in various plants and fruits. It has been identified as a potential bioactive compound with various biological activities.
Mécanisme D'action
The mechanism of action of (Z)-4-hydroxy-3-methylpent-3-en-2-one is not fully understood, but it is believed to be related to its antioxidant and anti-inflammatory properties. This compound has been shown to activate various cellular signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification enzymes, and the nuclear factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the inhibition of enzyme activity, and the regulation of cellular signaling pathways. This compound has also been shown to have beneficial effects on various organs and systems, including the cardiovascular system, the nervous system, and the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (Z)-4-hydroxy-3-methylpent-3-en-2-one in lab experiments include its natural origin, its diverse biological activities, and its availability. However, there are also some limitations to using this compound in lab experiments, including its variability in composition, its potential toxicity at high doses, and the lack of standardized methods for its extraction and purification.
Orientations Futures
There are several future directions for the research on (Z)-4-hydroxy-3-methylpent-3-en-2-one, including the identification of its molecular targets, the development of more efficient synthesis methods, and the evaluation of its potential therapeutic applications. The use of this compound in combination with other bioactive compounds may also be explored to enhance its biological activities. Additionally, the effects of this compound on the gut microbiome and its potential role in the prevention and treatment of gut-related diseases may also be investigated.
Conclusion:
In conclusion, this compound is a natural product with diverse biological activities and potential therapeutic applications. The synthesis of this compound can be achieved through various methods, and its mechanism of action is related to its antioxidant and anti-inflammatory properties. This compound has beneficial effects on various organs and systems, but there are also limitations to using it in lab experiments. Future research on this compound may lead to the development of new therapeutic agents for the prevention and treatment of various chronic diseases.
Méthodes De Synthèse
The synthesis of (Z)-4-hydroxy-3-methylpent-3-en-2-one can be achieved through various methods, including natural extraction from plants, chemical synthesis, and microbial fermentation. The most common method for the synthesis of this compound is through natural extraction from plants, such as the leaves of the tea plant (Camellia sinensis) and the fruit of the persimmon (Diospyros kaki). Chemical synthesis involves the use of chemical reactions to produce this compound, while microbial fermentation uses microorganisms to produce this compound.
Applications De Recherche Scientifique
(Z)-4-hydroxy-3-methylpent-3-en-2-one has been extensively studied for its potential biological activities, including antioxidant, anti-inflammatory, anti-cancer, anti-obesity, and anti-diabetic properties. Several studies have shown that this compound can scavenge free radicals and protect cells from oxidative stress, which is a major contributor to the development of various chronic diseases. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in the pathogenesis of many inflammatory diseases.
Propriétés
Numéro CAS |
186047-23-4 |
|---|---|
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
(Z)-4-hydroxy-3-methylpent-3-en-2-one |
InChI |
InChI=1S/C6H10O2/c1-4(5(2)7)6(3)8/h7H,1-3H3/b5-4- |
Clé InChI |
ZBCJFUZOIPBJEF-PLNGDYQASA-N |
SMILES isomérique |
C/C(=C(\C)/O)/C(=O)C |
SMILES |
CC(=C(C)O)C(=O)C |
SMILES canonique |
CC(=C(C)O)C(=O)C |
Synonymes |
3-Penten-2-one, 4-hydroxy-3-methyl-, (3Z)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B66933.png)
![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide](/img/structure/B66934.png)




![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B66947.png)

![[4-(Methylamino)benzoyl]oxidanium](/img/structure/B66950.png)
![6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide](/img/structure/B66959.png)